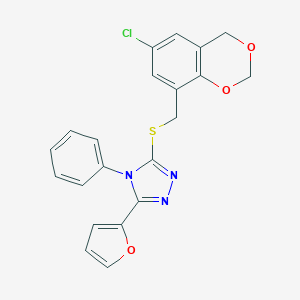
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, commonly known as CBT-FPhS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of CBT-FPhS involves the inhibition of MAGL, which is a serine hydrolase enzyme that catalyzes the hydrolysis of monoacylglycerols. MAGL is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
CBT-FPhS has been shown to have several biochemical and physiological effects. It has been found to inhibit MAGL activity in various in vitro and in vivo models, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CBT-FPhS is its potent inhibition of MAGL, which has been shown to have therapeutic potential in various diseases. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using CBT-FPhS in lab experiments. For example, the compound is relatively new, and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis of CBT-FPhS is a multistep process, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research and development of CBT-FPhS. One potential application is in the treatment of pain and inflammation. Inhibition of MAGL has been shown to have analgesic and anti-inflammatory effects, and CBT-FPhS has the potential to be developed into a new class of painkillers. Another potential application is in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of MAGL has been shown to increase endocannabinoid levels. CBT-FPhS has the potential to be developed into a new class of anti-cancer agents. Overall, CBT-FPhS is a promising compound that has the potential to be developed into a new class of therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of CBT-FPhS involves a multistep process that begins with the preparation of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by the reaction of the thiol with (6-chloro-4H-1,3-benzodioxin-8-yl)methyl chloride to obtain the desired product, CBT-FPhS. The synthesis of CBT-FPhS has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques.
Applications De Recherche Scientifique
CBT-FPhS has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of an enzyme called monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, inflammation, and appetite. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases, including pain, inflammation, and cancer.
Propriétés
Formule moléculaire |
C21H16ClN3O3S |
|---|---|
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
Clé InChI |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
SMILES canonique |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B299584.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
